molecular formula C23H25NO8 B1225982 Adotc cpd CAS No. 6542-44-5

Adotc cpd

Cat. No. B1225982
CAS RN: 6542-44-5
M. Wt: 443.4 g/mol
InChI Key: VCGJFFLJLRZIHG-OIVQWWNTSA-N
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Description

The exploration of coordination polymers (CPs) and their synthesis, molecular structure, and properties has been a significant area of research. These compounds exhibit a wide range of applications due to their unique chemical and physical properties, which are dictated by their molecular structure and the nature of their chemical reactions.

Synthesis Analysis

The synthesis of coordination polymers involves the self-assembly of metal ions or clusters with organic ligands to form one-, two-, or three-dimensional structures. A notable example includes the non-hydrothermal synthesis of water-soluble and neutral coordination polymers of Zn(II) and Cd(II) that serve as precursors for the synthesis of submicron-sized crystalline ZnO/CdO, highlighting the versatility of CPs synthesis under ambient conditions 【Khullar & Mandal, 2014】(https://consensus.app/papers/synthesis-characterization-thermochemistry-water-khullar/76bf2d9b4ed4564b89d0a504f13fba96/?utm_source=chatgpt).

Molecular Structure Analysis

Molecular structure analysis of CPs reveals their complexity and diversity. For instance, the structural characterization of lanthanide 1,3-adamantanedicarboxylate coordination polymers showcases a variety of one-dimensional chains formed by linking metal ions with organic ligands, resulting in structures that exhibit luminescence and magnetic properties 【Zhang et al., 2017】(https://consensus.app/papers/syntheses-structures-photoluminescence-magnetism-zhang/00592a45566c5474a5b38b0dceb96a48/?utm_source=chatgpt).

Chemical Reactions and Properties

Chemical reactions involving CPs can lead to the formation of materials with desirable properties. For example, the synthesis of large ring 3,4-alkylenedioxythiophenes (ADOT) derivatives demonstrates the potential of chemical reactions to produce functional π-conjugated systems used in material chemistry 【Xu et al., 2011】(https://consensus.app/papers/synthesis-ring-34alkylenedioxythiophenes-adot-xu/c21203271ceb5a749630031623140284/?utm_source=chatgpt).

Scientific Research Applications

Ambulatory Diffuse Optical Tomography for Muscle and Exercise Applications

Ambulatory Diffuse Optical Tomography (aDOT) utilizes near-infrared spectroscopy (NIRS) for three-dimensional imaging of regional hemodynamics and oxygen consumption during normal activities, such as muscle assessment during exercise. The NINscan-M prototype, an aDOT system, records 64-channel NIRS imaging data along with eight channels of electromyography (EMG), electrocardiography (ECG), and other signals. This technology enables in-depth studies of muscle physiology and clinical muscle assessment through non-invasive monitoring of muscle function and metabolic responses during various activities, including isometric and ambulatory exercises (Hu et al., 2016).

Nanotechnology in Alzheimer's Disease Research

Nanotechnology offers innovative approaches for Alzheimer's Disease (AD) research, including diagnosis, therapy, and understanding the disease's molecular mechanisms. Techniques like atomic force microscopy, single molecule fluorescence microscopy, and NanoSIMS microscopy have advanced AD research. Nanotechnology applications in early diagnosis, such as bio-barcode assays and nanomechanical cantilever arrays, alongside therapeutic strategies like neuroprotection against oxidative stress and drug delivery beyond the blood-brain barrier, are shaping the future of AD treatment and research. These advancements could potentially lead to comprehensive solutions for AD and other neurodegenerative diseases (Nazem & Mansoori, 2008).

Antibody-Drug Conjugates (ADCs) in Cancer Therapy

Antibody-drug conjugates (ADCs) represent a significant development in targeted cancer therapy, combining the specificity of antibodies with the potency of cytotoxic drugs. ADCs like Gemtuzumab Ozogamicin and Inotuzumab Ozogamicin have shown promise in treating acute myeloid leukemia and non-Hodgkin lymphomas. They exploit endocytic receptors like CD33 and CD22 for effective drug delivery into cancer cells. The safety and efficacy of ADCs highlight their potential in personalized medicine and targeted treatment strategies for cancer (Ricart, 2011).

properties

IUPAC Name

(1S,4aR,11S,11aS,12aS)-3-acetyl-1-(dimethylamino)-4,4a,6,7,11-pentahydroxy-11-methyl-1,11a,12,12a-tetrahydrotetracene-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO8/c1-9(25)14-19(28)17(24(3)4)12-8-11-16(21(30)23(12,32)20(14)29)18(27)15-10(22(11,2)31)6-5-7-13(15)26/h5-7,11-12,17,26-27,29,31-32H,8H2,1-4H3/t11-,12-,17-,22+,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCGJFFLJLRZIHG-OIVQWWNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C2(C(CC3C(=C(C4=C(C3(C)O)C=CC=C4O)O)C2=O)C(C1=O)N(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=C([C@@]2([C@@H](C[C@H]3C(=C(C4=C([C@@]3(C)O)C=CC=C4O)O)C2=O)[C@@H](C1=O)N(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60984034
Record name 3-Acetyl-1-(dimethylamino)-4,4a,6,7,11-pentahydroxy-11-methyl-11,11a,12,12a-tetrahydrotetracene-2,5(1H,4aH)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60984034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6542-44-5
Record name 2-Acetyl-2-decarboxamidooxytetracycline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006542445
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Acetyl-1-(dimethylamino)-4,4a,6,7,11-pentahydroxy-11-methyl-11,11a,12,12a-tetrahydrotetracene-2,5(1H,4aH)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60984034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4S,4AS,5AS,6S,12AS)-2-ACETYL-4-(DIMETHYLAMINO)-4A,5A,6,12A-TETRAHYDRO-3,6,10,12,12A-PENTAHYDROXY-6-METHYL-1,11(4H,5H)-NAPHTHACENEDIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KF6I0R5HOO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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